molecular formula C21H23NO2 B5561951 N-cycloheptyl-9H-xanthene-9-carboxamide

N-cycloheptyl-9H-xanthene-9-carboxamide

Cat. No.: B5561951
M. Wt: 321.4 g/mol
InChI Key: MKROHWPCKFMPRE-UHFFFAOYSA-N
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Properties

IUPAC Name

N-cycloheptyl-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-21(22-15-9-3-1-2-4-10-15)20-16-11-5-7-13-18(16)24-19-14-8-6-12-17(19)20/h5-8,11-15,20H,1-4,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKROHWPCKFMPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with cycloheptylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cycloheptyl-9H-xanthene-9-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in modulating oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-9H-xanthene-9-carboxamide is unique due to the presence of both the cycloheptyl group and the xanthene core, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-cycloheptyl-9H-xanthene-9-carboxamide is a member of the xanthene family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Xanthene Derivatives

Xanthene derivatives, including this compound, have garnered attention due to their varied biological properties. These compounds are characterized by a fused tricyclic structure that contributes to their lipophilicity and biological interactions. The unique configuration of the cycloheptyl group in this compound enhances its solubility and interaction with biological macromolecules.

Biological Activities

  • Anticancer Properties
    • Research indicates that xanthene derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including DU-145 (prostate cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most potent compounds in these studies demonstrated IC50_{50} values ranging from 36 to 50 μM .
    • The mechanism of action for these anticancer activities may involve interference with cellular processes such as DNA replication and apoptosis, although specific pathways for this compound remain to be fully elucidated.
  • Anti-inflammatory Effects
    • Some xanthene derivatives have shown promise as anti-inflammatory agents. They may modulate inflammatory pathways by interacting with immune system proteins involved in T-cell activation and other immune responses. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Potential
    • Xanthones are also being investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's. Their ability to cross the blood-brain barrier and interact with neural pathways could make them suitable candidates for further research in this area.

The exact mechanism of action for this compound is not fully understood; however, it is believed to involve several biochemical pathways:

  • Modulation of Enzyme Activity : Xanthenes can interact with various enzymes and receptors, potentially altering their activity and influencing cellular responses.
  • Interference with Cellular Signaling : By affecting signaling pathways involved in cell growth and inflammation, these compounds may exert their biological effects through a combination of direct and indirect interactions with cellular components .

Case Studies

  • Cytotoxicity Assays : A study conducted on substituted xanthenes indicated that specific structural modifications could enhance anticancer activity. The incorporation of different substituents was shown to affect the potency against cancer cell lines significantly .
  • Structure-Activity Relationship (SAR) : Analysis of various xanthene derivatives has revealed that modifications at specific positions can lead to increased efficacy against targeted diseases. For example, adding a fluorine atom at position 7 was suggested to enhance anticancer properties further .

Data Table: Comparison of Xanthene Derivatives

Compound NameAnticancer Activity (IC50_{50} μM)Anti-inflammatory PotentialNeuroprotective Effects
This compoundTBDTBDTBD
[N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide36 - 50ModerateUnder Investigation
N-heptyl-9H-xanthene-9-carboxamideTBDHighTBD

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